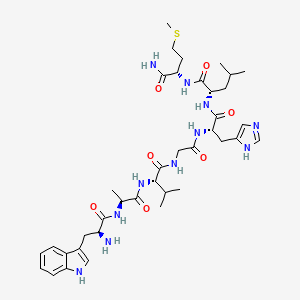

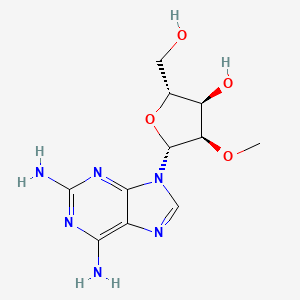

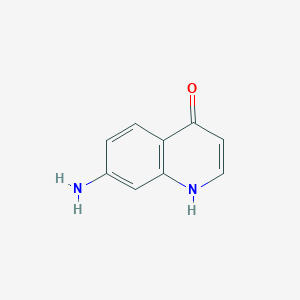

![molecular formula C8H6N2O3S B1277546 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 79932-64-2](/img/structure/B1277546.png)

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a compound that belongs to the class of thiazolo[3,2-a]pyrimidines, which are heterocyclic compounds containing a fused thiazole and pyrimidine ring system. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been achieved through different methods. One approach involves the reaction of 3,4-dihydro-2(H)-pyrimidone with chloroacetic acid, sodium acetate, and benzaldehyde to yield 3-oxo-2-[(Z)-1-phenylmethylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine derivatives with yields ranging from 60 to 92% . Another method includes the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate in boiling toluene to obtain thiazolo[3,2-a]pyrimidines . Additionally, the reaction of 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil in the presence of triethylamine has been used to synthesize 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives has been elucidated using various analytical techniques. X-ray crystallography has been employed to determine the spatial structure of these compounds, revealing details such as the screw-boat conformation of the central pyrimidine ring and the orientation of substituents around the fused-ring moiety . The crystal structure of specific derivatives has been reported, providing insights into the geometric parameters and intramolecular interactions that influence the crystal packing .

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The literature does not provide specific reactions for 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid, but related compounds have been used as starting materials for the synthesis of biologically active derivatives . The reactivity of these compounds can be influenced by the substituents on the aryl ring and the nature of the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are characterized by their spectroscopic data. Infrared (IR) and nuclear magnetic resonance (1H NMR) spectroscopy have been used to identify these compounds . The 1H NMR spectra typically contain signals corresponding to the amino group, methyl group at position 5 of the thiazolo[3,2-a]pyrimidine system, and the carboxamide NH group . The antimicrobial activity of some derivatives has been evaluated, showing activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa .

Applications De Recherche Scientifique

-

- Application Summary : This compound has been used in the synthesis of thiazolopyrimidine molecules, which have been screened for their anticancer activities .

- Methods of Application : The reaction of thiazoles with thiourea yielded hybrid molecules in an excellent yield. These molecules were then screened for their anticancer activities against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549) and human cervical cancer cell line (HeLa) using MTT assay .

- Results : Among all molecules, compounds 4g and 4f exhibited potent cytotoxic activity. Compound 4g had an IC50 value of 3.1±0.4 µM and 9.8±0.4 µM against A549 and HeLa cell line, respectively. Compound 4f had an IC50 value of 6.8±0.7 µM against MCF-7 .

-

- Application Summary : Compounds derived from “3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid” have been assessed for antitubercular activity .

- Methods of Application : The antitubercular activity of these compounds was assessed against Mycobacterium smegmatis using a conventional broth microdilution assay .

- Results : The results of this study were not specified in the source .

Propriétés

IUPAC Name |

3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-4-3-14-8-9-2-5(7(12)13)6(11)10(4)8/h2-3H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUJXUKOGZUFLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424460 |

Source

|

| Record name | 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

CAS RN |

79932-64-2 |

Source

|

| Record name | 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate](/img/structure/B1277470.png)

![8-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1277482.png)